Europium(3+);trisulfate;hydrate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Europium(3+);trisulfate;hydrate can be synthesized through various methods. One common method involves the reaction of europium oxide (Eu2O3) with sulfuric acid (H2SO4) in the presence of water. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired hydrate form .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving europium oxide in sulfuric acid, followed by crystallization and purification processes. The resulting product is then dried to obtain the hydrate form. This method ensures high purity and consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Europium(3+);trisulfate;hydrate undergoes various chemical reactions, including:

Oxidation: Europium(III) can be oxidized to higher oxidation states under specific conditions.

Reduction: Europium(III) can be reduced to europium(II) using reducing agents such as hydrogen gas.

Substitution: The sulfate ions in this compound can be substituted with other anions in exchange reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.

Reduction: Hydrogen gas (H2) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Anions like chloride (Cl-) or nitrate (NO3-) can be introduced in aqueous solutions.

Major Products Formed

Oxidation: Higher oxidation state europium compounds.

Reduction: Europium(II) sulfate or other europium(II) compounds.

Substitution: Europium chloride, europium nitrate, etc.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor for Synthesis : Europium(3+);trisulfate;hydrate serves as a precursor for synthesizing other europium compounds. It is particularly useful in the preparation of luminescent materials and catalysts for various chemical reactions.

- Catalytic Properties : The compound is employed as a catalyst in organic synthesis, aiding in reactions that require specific metal ions to facilitate transformations.

Biology

- Bioimaging : Due to its strong luminescence properties, this compound is utilized in bioimaging techniques. It acts as a luminescent marker in biological assays, allowing researchers to visualize cellular processes.

- Therapeutic Investigations : Research has been conducted into its potential use in medical imaging and as a therapeutic agent in treatments for certain diseases, leveraging its luminescent characteristics for diagnostic purposes.

Materials Science

- Phosphor Production : The compound is integral in the production of phosphors for display screens and fluorescent lamps. Its ability to emit light when excited makes it valuable in the development of luminescent materials used in various electronic devices .

- Spectroscopic Applications : Europium ions are excellent probes for site symmetry determination in materials science research. Their photoluminescence can be harnessed to study the structural properties of different materials .

Synthetic Routes

This compound can be synthesized through several methods:

- Reaction with Sulfuric Acid : A common method involves reacting europium oxide (Eu2O3) with sulfuric acid (H2SO4) under controlled temperature and pH conditions to produce the desired hydrate form.

- Crystallization Techniques : In industrial settings, europium oxide is dissolved in sulfuric acid, followed by crystallization and purification processes to yield high-purity europium sulfate hydrate.

Bioimaging Applications

A study highlighted the use of this compound as a luminescent marker in cellular assays. The compound was shown to enhance the visibility of cellular structures under UV light, demonstrating its potential utility in diagnostic imaging techniques .

Phosphor Development

Research conducted on phosphors incorporating europium(3+) ions has demonstrated improved luminescent efficiency in LED technologies. The incorporation of this compound into phosphor matrices resulted in brighter emissions and enhanced stability under operational conditions .

Wirkmechanismus

The mechanism of action of europium(3+);trisulfate;hydrate primarily involves its luminescent properties. When excited by ultraviolet light, europium ions emit light in the visible spectrum, making them useful in various imaging and display applications. The energy transfer from the sulfate ions to the europium ions enhances the luminescence efficiency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Europium(III) chloride (EuCl3)

- Europium(III) nitrate (Eu(NO3)3)

- Europium(III) acetate (Eu(CH3COO)3)

Uniqueness

Europium(3+);trisulfate;hydrate is unique due to its specific combination of europium ions, sulfate ions, and water molecules, which contribute to its distinct luminescent properties. Compared to other europium compounds, it offers different solubility and stability characteristics, making it suitable for specific applications in research and industry .

Biologische Aktivität

Europium(3+) trisulfate hydrate (Eu2(SO4)3·xH2O) is a rare earth compound that has garnered attention for its potential biological applications. This article explores the biological activity of europium compounds, particularly focusing on their interactions with biological systems, therapeutic potential, and mechanisms of action.

Overview of Europium(3+) Trisulfate Hydrate

Europium is a lanthanide element known for its luminescent properties and low toxicity, making it suitable for various biomedical applications. The hydrated form of europium trisulfate consists of europium ions coordinated with sulfate groups and water molecules, which can influence its solubility and reactivity in biological environments.

Biological Functions and Mechanisms

Recent studies have highlighted several biological functions associated with europium compounds, including:

- Osteogenic Properties : Europium-doped biomaterials have shown enhanced osteogenic differentiation, promoting bone regeneration. For example, europium-doped calcium polyphosphate has been reported to increase the secretion of angiogenesis-related proteins in human umbilical vein endothelial cells (HUVECs) .

- Angiogenic Effects : Research indicates that europium compounds can stimulate angiogenesis. In vitro studies demonstrated that europium hydroxide nanoparticles (EHNs) significantly promote the proliferation and migration of endothelial cells, suggesting a potential role in wound healing and tissue regeneration .

- Antibacterial Activity : Europium ions exhibit antibacterial properties against various pathogens. The incorporation of europium into biomaterials has been linked to improved antibacterial efficacy, making it a candidate for applications in infection control .

- Neuritogenic Effects : Some studies suggest that europium compounds may enhance nerve growth factor signaling, promoting neurite outgrowth and potentially aiding in nerve regeneration .

Case Study 1: Wound Healing Enhancement

A study examined the effects of europium hydroxide nanoparticles on wound healing in a zebrafish model. The results indicated that EHNs significantly increased the number of GFP-positive cells, demonstrating their potential to enhance vascularization during tissue repair .

Case Study 2: Interaction with Sulfate-Reducing Bacteria

Another investigation focused on the interaction between europium ions and sulfate-reducing bacteria (Desulfosporosinus hippei). The study found that these bacteria exhibited weak interactions with Eu(III), primarily due to complexation with lactate. This highlights the potential for using europium as a non-radioactive analogue in bioremediation processes related to heavy metal contamination .

Table 1: Summary of Biological Activities of Europium Compounds

Table 2: Case Study Findings on Europium Interaction

Eigenschaften

IUPAC Name |

europium(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Eu.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSAFKHTFWICCJ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

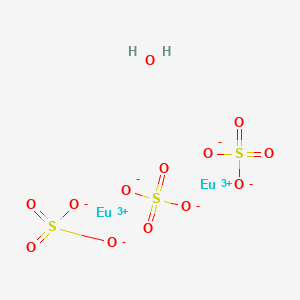

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Eu+3].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583546 | |

| Record name | Europium(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20814-06-6 | |

| Record name | Europium(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.